molecular formula C32H21NO8 B342337 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE

Cat. No.: B342337
M. Wt: 547.5 g/mol
InChI Key: QPERCQMWLAAXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE typically involves multistep organic reactions. One common approach is the interaction of phenylglyoxal hydrate with other reactants under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-OXO-2-PHENYLETHYL 1,3-DIOXO-2-{4-[(2-OXO-2-PHENYLETHOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C32H21NO8

Molecular Weight

547.5 g/mol

IUPAC Name

phenacyl 1,3-dioxo-2-(4-phenacyloxycarbonylphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C32H21NO8/c34-27(20-7-3-1-4-8-20)18-40-31(38)22-11-14-24(15-12-22)33-29(36)25-16-13-23(17-26(25)30(33)37)32(39)41-19-28(35)21-9-5-2-6-10-21/h1-17H,18-19H2

InChI Key

QPERCQMWLAAXEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=CC=C5

Origin of Product

United States

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